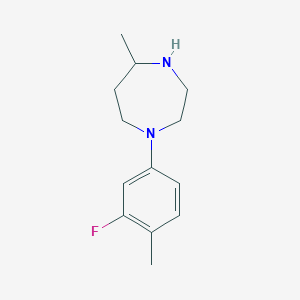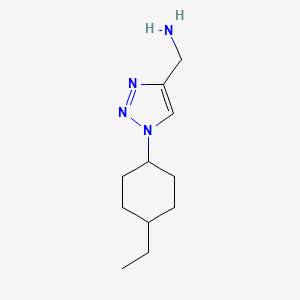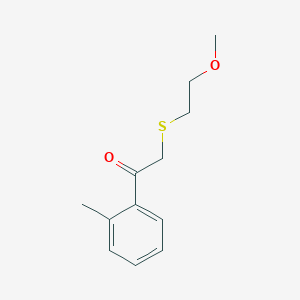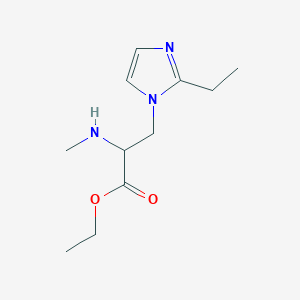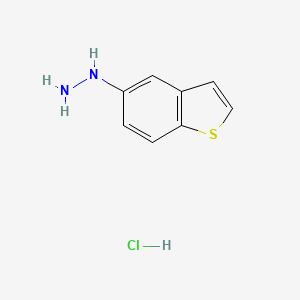![molecular formula C13H17IO B13631001 rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans is a complex organic compound characterized by the presence of an iodocyclohexyl group attached to a benzene ring via an oxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans typically involves a multi-step process. One common method includes the iodination of cyclohexanol to form 2-iodocyclohexanol, followed by the protection of the hydroxyl group. The protected intermediate is then reacted with benzyl chloride under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the iodocyclohexyl group to a cyclohexyl group.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The oxymethyl linkage provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate:
Uniqueness
rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans is unique due to its iodocyclohexyl group, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C13H17IO |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
[(1R,2R)-2-iodocyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2/t12-,13-/m1/s1 |
InChI Key |
QVNKXHYZMIFDCQ-CHWSQXEVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)OCC2=CC=CC=C2)I |
Canonical SMILES |
C1CCC(C(C1)OCC2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


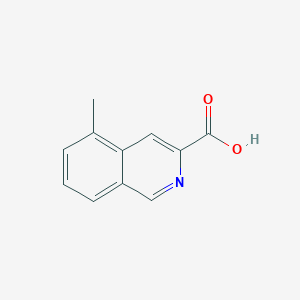
![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
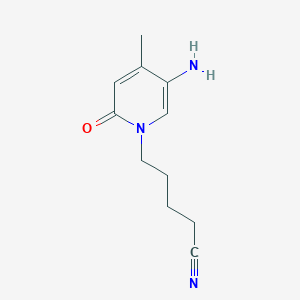
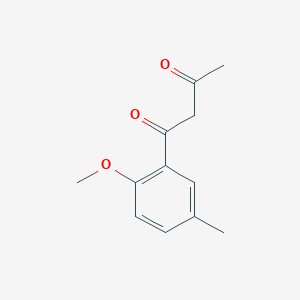
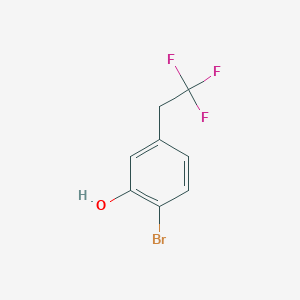
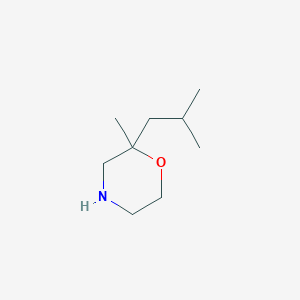
amino}propanoicacid](/img/structure/B13630936.png)
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
